![molecular formula C15H14N6O2 B2587788 9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-31-6](/img/structure/B2587788.png)

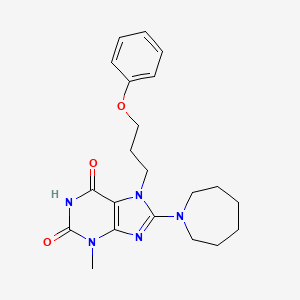

9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazolothiadiazines are a class of heterocyclic compounds that are of prime importance due to their extensive therapeutic uses . They are made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds have a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazines involves various synthetic approaches . For instance, one method involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .

Molecular Structure Analysis

Triazolothiadiazines have a core structure that can make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolothiadiazines include aromatic nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one compound, 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine, has a melting point of 210–212°C .

Aplicaciones Científicas De Investigación

- Research : Novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were synthesized and screened for antiviral activity. Compound 8b showed promising antiviral effects .

- Research : [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized, incorporating piperazine or piperidine subunits. Compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities .

- Research : [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized using tetrazine-based fused rings as starting materials .

- Research : Incorporating thioamide groups or [1,3,4]-oxadiazole moieties onto [1,2,4]triazolo[4,3-a]quinoxaline led to compounds 8a, 8b, and others .

- Research : Microwave-mediated, catalyst-free synthesis of [1,2,4]triazolo[1,5-a]pyrimidines was explored .

- Research : Novel triazole derivatives were synthesized and evaluated. Compound 5 exhibited interesting pharmacological features .

Antiviral Activity

Antimicrobial Properties

Energetic Materials

Bioactivity Enhancement

Catalyst-Free Synthesis

Pharmacological Evaluation

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c1-3-20-10-12(22)16-15(23)19(2)13(10)21-11(17-18-14(20)21)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,16,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDMBVXZXVBXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587714.png)

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2587719.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)